Product packaging for 7-Hydroxyellipticine(Cat. No.:CAS No. 67484-39-3)

7-Hydroxyellipticine

カタログ番号: B1218345
CAS番号: 67484-39-3
分子量: 262.3 g/mol
InChIキー: LMKVVMVYEHURBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Hydroxyellipticine is a specific monohydroxylated metabolite of the potent natural antineoplastic agent, Ellipticine. This compound is generated through the enzymatic activity of cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2 . In the study of Ellipticine's complex mechanism of action, this compound is characterized as a detoxification metabolite . This contrasts with other metabolites, such as 12-hydroxy- and 13-hydroxyellipticine, which are metabolically activated and form covalent DNA adducts responsible for much of Ellipticine's DNA-damaging effects . The formation of this compound represents a key deactivation pathway, and its study is crucial for understanding the metabolic fate and clearance of the parent drug. Researchers utilize this compound primarily as a critical reference standard in analytical and metabolic studies. Its applications include identifying and quantifying metabolites in in vitro incubation systems (e.g., using hepatic microsomes or recombinant CYPs) and in in vivo models to elucidate the metabolic pathways of Ellipticine . Investigating the balance between the activation and detoxification pathways of Ellipticine, where this compound plays a central role, is essential for a comprehensive understanding of the drug's overall pharmacological and toxicological profile . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B1218345 7-Hydroxyellipticine CAS No. 67484-39-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

67484-39-3

分子式

C17H14N2O

分子量

262.3 g/mol

IUPAC名

5,11-dimethyl-6H-pyrido[3,4-h]carbazol-7-ol

InChI

InChI=1S/C17H14N2O/c1-9-13-8-18-7-6-11(13)10(2)16-15(9)12-4-3-5-14(20)17(12)19-16/h3-8,19-20H,1-2H3

InChIキー

LMKVVMVYEHURBO-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC=C4O)C

正規SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC=C4O)C

同義語

7-hydroxyellipticine

製品の起源

United States

Synthetic Strategies and Chemical Derivatization of 7 Hydroxyellipticine

Preparation of 7-Hydroxyellipticine Analogs and Derivatives

The chemical derivatization of the ellipticine (B1684216) scaffold, including modifications that introduce or alter hydroxyl groups, is a key strategy for enhancing biological activity and improving pharmacokinetic properties.

Role of Hydroxyl Groups: The introduction of hydroxyl groups, particularly at the C-9 position, has been consistently shown to increase DNA binding affinity and antitumor activity compared to the parent ellipticine or its methoxy (B1213986) analogs nih.govresearchgate.net. This observation underscores the importance of hydroxyl substituents in modulating the pharmacological profile of ellipticine derivatives.

Positional Isomers and Modifications: Research has explored positional isomers and other modifications. For instance, derivatives of 7-hydroxyisoellipticine have been synthesized and studied, revealing distinct DNA interaction modes and biological effects compared to 9-hydroxyellipticine analogs nih.gov. Furthermore, various synthetic strategies have been employed to create derivatives with modifications at positions such as C-1, C-6, C-9, and C-11, aiming to improve solubility and potency upol.cznih.govnih.gov. Examples include glucose conjugates of 9-hydroxyellipticine and quaternary ellipticine salts upol.cznih.gov.

Synthetic Methodologies: The synthesis of ellipticine derivatives often involves constructing the core pyrido[4,3-b]carbazole framework, followed by the introduction of substituents. Established synthetic techniques include palladium-catalyzed reactions for carbazole (B46965) assembly, Friedel-Crafts cyclodehydrations, and various functional group transformations researchgate.netnih.gov.

Table 1: Examples of Ellipticine Derivatives and Modifications

Derivative/Modification TypeKey Structural Feature(s)General Purpose/Observed EffectReference(s)
9-HydroxyellipticineHydroxyl group at C-9 positionEnhanced DNA binding affinity, increased antitumor activity compared to ellipticine nih.govresearchgate.net. nih.govresearchgate.net
7-Hydroxyisoellipticine derivativesHydroxyl group at C-7 position on an isoellipticine (B8762577) scaffoldDifferent DNA interaction modes and biological effects compared to 9-hydroxyellipticine derivatives nih.gov. nih.gov
Glucose Conjugates of 9-HEGlucose moiety linked via triazolylmethyl succinateImproved water solubility, potent antitumor activity nih.gov. nih.gov
Quaternary Ellipticine SaltsQuaternization of nitrogen atomImproved solubility, potential for enhanced selectivity upol.cz. upol.cz
5-Aza-Ellipticine DerivativesNitrogen atom at C-5 positionSimilar growth inhibition potency to ellipticine; allows for further structural elaboration nih.gov. nih.gov
C-1, C-9, C-11 SubstitutionsVarious alkyl, formyl, or amino groups at specified positionsModulation of biological activity, potency, and pharmacokinetic properties upol.cznih.gov. upol.cznih.gov
Fluorinated EllipticineFluorine atoms on the A-ring (e.g., 7,8,9,10-tetrafluoroellipticine)Potential to increase acidity of NH, mitigate metabolism, and decrease basicity of pyridine (B92270) nitrogen researchgate.net. researchgate.net

Metabolic Profile and Biotransformation of Ellipticine Yielding 7 Hydroxyellipticine

Role of Cytochrome P450 Isoenzymes in 7-Hydroxylation

The hydroxylation of ellipticine (B1684216) at the C7-position is predominantly carried out by specific isoforms of the cytochrome P450 superfamily.

Research has demonstrated that several human CYP isoenzymes are capable of metabolizing ellipticine to its hydroxylated derivatives. Human recombinant CYP1A1 and CYP1A2 are the most prominent enzymes involved in the formation of 7-hydroxyellipticine. nih.govaacrjournals.orgnih.gov Following CYP1A1/2, CYP1B1 also contributes to the 7-hydroxylation of ellipticine, albeit to a lesser extent. aacrjournals.org While CYP2D6 is efficient in catalyzing the N²-oxidation of ellipticine, its role in the formation of this compound is less significant. aacrjournals.org

Studies utilizing human hepatic microsomes have corroborated these findings, attributing the formation of this compound primarily to the activity of CYP1A1/2. aacrjournals.orgnih.gov The catalytic activity of these enzymes results in the detoxification of ellipticine by converting it into a more readily excretable metabolite. nih.govmdpi.com

Table 1: Cytochrome P450 Isoenzymes Involved in the 7-Hydroxylation of Ellipticine

CYP IsoenzymeRole in 7-HydroxylationSupporting Evidence
CYP1A1Major contributorStudies with human recombinant enzymes and hepatic microsomes. nih.govaacrjournals.orgnih.gov
CYP1A2Major contributorStudies with human recombinant enzymes and hepatic microsomes. nih.govaacrjournals.orgnih.gov
CYP1B1Minor contributorActivity observed with recombinant enzymes. aacrjournals.org
CYP2D6Minimal to no rolePrimarily involved in N²-oxidation. aacrjournals.org

The metabolic profile of ellipticine, including the formation of this compound, exhibits notable differences across various species. While human, rat, and rabbit hepatic microsomes all produce this compound, the relative amounts can vary. researchgate.net For instance, in microsomes from all these species, this compound is generally produced at low levels, accounting for approximately 2–6% of the total metabolites. researchgate.net

Contribution of Peroxidases to Ellipticine Metabolism and this compound Formation

In addition to cytochrome P450 enzymes, peroxidases such as human myeloperoxidase, cyclooxygenases, and lactoperoxidase can also oxidize ellipticine. nih.gov However, the metabolic profile resulting from peroxidase-mediated oxidation differs significantly from that of CYP-catalyzed reactions. The primary product of ellipticine oxidation by peroxidases is an ellipticine dimer, with ellipticine N²-oxide being a minor metabolite. nih.govnih.govresearchgate.net The formation of this compound is not a significant pathway in peroxidase-mediated metabolism. nih.gov

Classification of this compound as a Detoxification Metabolite

This compound, along with 9-hydroxyellipticine, is widely regarded as a detoxification product of ellipticine metabolism. nih.govmdpi.comresearchgate.net This classification is based on the observation that these hydroxylated metabolites are more polar than the parent compound, which facilitates their excretion from the body. nih.gov Experimental animal studies have shown that 7-hydroxy- and 9-hydroxyellipticine are efficiently eliminated, primarily through bile as glucuronide or sulfate (B86663) conjugates. nih.gov The formation of these metabolites represents a detoxification pathway that reduces the systemic exposure to the more pharmacologically active and potentially toxic parent drug. mdpi.comresearchgate.net

Comparative Metabolic Pathways of Other Hydroxyellipticine Isomers (e.g., 9-, 12-, 13-Hydroxyellipticine)

The metabolism of ellipticine by CYP enzymes yields a variety of hydroxylated isomers, each with distinct biological activities. nih.govresearchgate.net

9-Hydroxyellipticine: Similar to this compound, 9-hydroxyellipticine is a major detoxification metabolite formed predominantly by CYP1A1 and CYP1A2. nih.govaacrjournals.orgnih.gov It is also efficiently excreted. nih.gov

12-Hydroxyellipticine and 13-Hydroxyellipticine: In contrast to the 7- and 9-hydroxy isomers, 12-hydroxyellipticine and 13-hydroxyellipticine are considered activation metabolites. nih.govnih.gov These metabolites can form reactive carbenium ions (ellipticine-12-ylium and ellipticine-13-ylium) that can covalently bind to DNA, forming adducts. nih.govnih.gov This DNA binding is believed to be a key mechanism of ellipticine's cytotoxic and anti-tumor activity. nih.gov The formation of 13-hydroxyellipticine is primarily catalyzed by CYP3A4, while 12-hydroxyellipticine formation is mediated by several CYPs, with CYP2C19 being a major contributor. nih.govnih.gov

Table 2: Comparative Metabolic Fates of Hydroxyellipticine Isomers

MetabolitePrimary Forming EnzymesMetabolic FateBiological Significance
This compoundCYP1A1, CYP1A2DetoxificationFacilitates excretion. nih.govmdpi.com
9-HydroxyellipticineCYP1A1, CYP1A2DetoxificationFacilitates excretion. nih.govmdpi.com
12-HydroxyellipticineCYP2C19, CYP2C9, CYP3A4ActivationForms DNA adducts, contributing to cytotoxicity. nih.govnih.gov
13-HydroxyellipticineCYP3A4, CYP1A1ActivationForms major DNA adducts, contributing to cytotoxicity. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Ellipticine and the Role of 7 Hydroxyellipticine

DNA Intercalation Modalities and Conformational Changes

Ellipticine (B1684216) is characterized by its planar, tetracyclic structure, which facilitates its intercalation between DNA base pairs aacrjournals.orgwalshmedicalmedia.comnih.govresearchgate.netdaneshyari.com. This insertion into the DNA double helix can induce conformational changes in the DNA structure, potentially affecting DNA replication and transcription processes nih.gov. While specific studies detailing the precise intercalation modalities and conformational alterations induced by 7-hydroxyellipticine are limited, the general mechanism of DNA intercalation is a well-established property of the ellipticine scaffold.

Topoisomerase II Inhibition Dynamics and Enzyme-Drug-DNA Complex Formation

A primary mechanism of ellipticine's cytotoxic action is its ability to inhibit DNA topoisomerase II (topo II) aacrjournals.orgwalshmedicalmedia.comnih.govresearchgate.netdaneshyari.comnih.govupol.cznih.govresearchgate.nettandfonline.com. Ellipticine acts as a "topo II poison" by stabilizing the covalent complex formed between topoisomerase II, DNA, and the drug itself walshmedicalmedia.comnih.govtandfonline.com. This stabilization prevents the religation of DNA strands, converting transient DNA breaks into permanent double-strand breaks. These unrepaired DNA lesions trigger downstream signaling cascades, ultimately leading to cell death nih.govtandfonline.com. The interaction involves ellipticine binding to both the enzyme and the DNA-enzyme complex, with the enzyme influencing the drug's ionic state researchgate.net.

Cell Cycle Progression Modulation and Arrest Induction

Ellipticine has been shown to effectively modulate cell cycle progression, leading to cell cycle arrest. The most commonly observed arrest point is the G2/M phase aacrjournals.orgdaneshyari.comnih.govnih.govmdpi.comnel.edunih.govkcl.ac.uk. This arrest is associated with significant alterations in the expression and phosphorylation status of key cell cycle regulatory proteins, including cyclin B1 and Cdc2 mdpi.comnel.edunih.gov. Furthermore, ellipticine influences the levels of cell cycle inhibitors and tumor suppressors such as p53, p21/WAF1, and KIP1/p27 daneshyari.comnih.govnih.govnel.edunih.gov. The specific phase of cell cycle arrest can also be dependent on the cellular p53 status, with p53-wild-type cells sometimes exhibiting G0/G1 arrest, while p53-mutant cells may show arrest in S or G2/M phases nih.govnel.edu.

Table 2: Cell Cycle Modulation by Ellipticine

Cell Cycle Phase AffectedKey Proteins ModulatedNotes
G2/M ArrestCyclin B1, Cdc2 (levels and phosphorylation)Common arrest point.
G0/G1 Arrestp53, KIP1/p27Observed in some cell lines, potentially p53-dependent.
S Phase Arrestp53, p21/WAF1Observed in some cell lines, potentially p53-dependent.

Apoptotic Pathway Activation and Signaling Cascades

Ellipticine is a potent inducer of apoptosis, triggering programmed cell death through multiple intrinsic and extrinsic signaling pathways researchgate.netdaneshyari.comnih.govmdpi.comnel.edunih.gov. Its apoptotic effects are mediated by:

Reactive Oxygen Species (ROS) Generation: Ellipticine can induce the formation of ROS, which can lead to DNA damage and initiate apoptotic cascades mdpi.comnih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: Activation of the MAPK signaling pathway has been linked to ellipticine-induced apoptosis and mitochondrial dysfunction researchgate.netmdpi.comnih.gov.

Mitochondrial Pathway Activation: Ellipticine disrupts mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm daneshyari.comnih.govmdpi.comnel.edunih.gov. This release activates caspase-9, initiating the intrinsic apoptotic pathway.

Death Receptor Pathway Activation: Ellipticine can trigger the extrinsic apoptotic pathway by upregulating the expression of Fas/APO-1 and its ligands, leading to the activation of caspase-8 daneshyari.comnih.govmdpi.comnel.edunih.gov.

Cross-talk and Amplification: The apoptotic signaling is further amplified by a cross-talk mechanism between the Fas death receptor pathway and the mitochondrial apoptotic pathway, often involving the Bid protein daneshyari.comnih.govmdpi.comnel.edunih.gov.

p53 Pathway Involvement: The tumor suppressor protein p53 plays a role in mediating ellipticine-induced cell cycle arrest and apoptosis researchgate.netnih.govnih.govmdpi.comnel.edunih.gov.

Table 3: Key Pathways and Molecules Involved in Ellipticine-Induced Apoptosis

Pathway/ComponentRole in Ellipticine-Induced Apoptosis
Intrinsic Pathway
Mitochondrial DysfunctionDisruption of membrane potential, release of Cytochrome c, AIF
Caspase-9 ActivationInitiated by Cytochrome c, leads to effector caspase activation
Bcl-2 Family ModulationRegulation of pro- and anti-apoptotic members
Extrinsic Pathway
Fas/Fas Ligand PathwayUpregulation of Fas receptor and ligands, leading to DISC formation
Caspase-8 ActivationInitiator caspase for the extrinsic pathway
Signaling Pathways
MAPK PathwayActivation of signaling cascades leading to apoptosis
ROS GenerationOxidative stress contributing to DNA damage and apoptosis initiation
p53 PathwayInvolvement in cell cycle arrest and apoptosis induction
Bid ProteinMediates cross-talk between extrinsic and intrinsic apoptotic pathways

Modulation of Kinase Activities

Ellipticine and its derivatives have demonstrated interactions with various protein kinases, suggesting a role in regulating cellular signaling pathways critical for cell growth and survival. Research indicates that ellipticine derivatives can inhibit kinases such as c-Kit, AKT, and CK2 nih.gov. Specifically, 9-hydroxyellipticine and its N-methylated analogue have shown inhibitory activity against c-Kit, including a mutant form (D816V) prevalent in certain cancers walshmedicalmedia.comaacrjournals.org. Ellipticine itself has been reported to inhibit the protein kinase CK2 with an IC50 of 15.4 μmol/L aacrjournals.org. Furthermore, ellipticine and 9-hydroxyellipticine have been shown to selectively inhibit Cdk2-dependent phosphorylation of p53 aacrjournals.org. 9-Hydroxyellipticine (9-OHE) has also been observed to affect protein kinase C (PKC) activity, demonstrating inhibitory effects at higher concentrations nih.gov. While specific kinase inhibition data for this compound is limited, its structural similarity to other active ellipticine derivatives suggests a potential for similar kinase-modulating activities.

Kinase TargetCompoundIC50 (μmol/L)Notes
CK2Ellipticine15.4Inhibitory activity aacrjournals.org
c-Kit (WT/D816V)9-HydroxyellipticineNot specifiedActive inhibition against wild-type and D816V mutated c-Kit walshmedicalmedia.com
Cdk29-HydroxyellipticineNot specifiedInhibits Cdk2-dependent p53 phosphorylation aacrjournals.org
Ah Receptor Binding9-Hydroxyellipticine90Antagonistic effect at high concentrations; not a kinase target nih.gov
CompoundPrimary Mitochondrial EffectMechanismROS InductionNotes
EllipticineUncouples oxidative phosphorylation, disrupts energy balanceProtonophore, neutral form implicated in uncoupling nih.govcapes.gov.brImplicatedDisrupts cellular energy balance walshmedicalmedia.comwalshmedicalmedia.com
9-HydroxyellipticineInduces apoptosis (p53-dependent)Decreases Complex I activity researchgate.netNot specified
EPED3 (derivative)Targets mitochondrial function, depletes energyNot specifiedNot specifiedInduces apoptosis aacrjournals.org

Preclinical Efficacy and Cellular Response Studies Involving 7 Hydroxyellipticine Context

In Vivo Studies in Animal Models (Focus on Metabolism and Effects of Ellipticine (B1684216) leading to 7-Hydroxyellipticine)

Xenograft Models for Efficacy Evaluation of Ellipticine and its Metabolites

While specific efficacy data for this compound in xenograft models, particularly those involving Acute Myeloid Leukemia (AML), is not extensively detailed in the provided search results, the general approach to evaluating ellipticine metabolites in such models is established. Studies have explored the use of ellipticine and its derivatives in various human tumor xenografts, including carcinomas of the breast, colon, head and neck, ovary, lung cancer, and melanoma, to predict clinical activity nih.gov. The development of robust xenograft models, including those derived from cell lines or patient samples (Patient-Derived Xenografts or PDXs), is crucial for screening and validating therapeutic agents for diseases like AML nih.govnih.govnih.gov. These models enable researchers to observe the direct impact of a compound on tumor progression and response uin-alauddin.ac.id.

The broader research context for ellipticine metabolites indicates that certain hydroxylated forms, such as 12-hydroxyellipticine and 13-hydroxyellipticine, are implicated in the formation of DNA adducts, which are believed to contribute to ellipticine's cytotoxic effects upol.cznih.gov. The evaluation of other ellipticine derivatives in xenograft models has shown varying degrees of efficacy, with some compounds demonstrating significant tumor growth inhibition nih.gov. For instance, studies on other anticancer agents in AML xenograft models have shown reductions in tumor volume and progression, highlighting the utility of these models for efficacy assessment nih.govnih.govmdpi.com. The established methodology for these studies involves monitoring tumor volume over time in treated versus control groups, providing quantitative data on the drug's impact nih.govnih.govnih.gov.

Data Table: General Efficacy Observations in Xenograft Models for Ellipticine Derivatives (Illustrative based on general findings in search results)

Mechanisms of Acquired and Intrinsic Resistance to Ellipticine, Considering Metabolic Fate to 7 Hydroxyellipticine

Alterations in Drug Transport and Efflux Pumps

A primary mechanism of resistance to a wide array of chemotherapeutic agents, including ellipticine (B1684216) derivatives, is the active removal of the drug from the cancer cell, thereby reducing its intracellular concentration and limiting its ability to reach its target. nih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters, which function as efflux pumps. nih.gov

In the context of ellipticine, studies on cells resistant to its derivative, 9-hydroxyellipticine, have demonstrated the overexpression of the multidrug resistance-associated P-glycoprotein (MDR1 or ABCB1). aacrjournals.org This overexpression is directly linked to decreased intracellular drug accumulation and is a hallmark of the multidrug resistance (MDR) phenotype. aacrjournals.org While ellipticine itself may not be a classical substrate for P-glycoprotein, its induction of the MDR phenotype suggests a complex interplay. aacrjournals.org The resistance conferred by these efflux pumps is often reversible, as the loss of selective pressure (i.e., removal of the drug) can lead to a decrease in the expression of the transporter. aacrjournals.org

Table 1: Role of Efflux Pumps in Ellipticine Resistance

Transporter Function Effect on Ellipticine/Derivatives Reference

Modulation of Target Enzymes (e.g., Topoisomerase II Downregulation)

Ellipticine and its hydroxylated derivatives exert a significant portion of their cytotoxic effects by targeting DNA topoisomerase II. nih.gov This enzyme is vital for managing DNA topology during replication, transcription, and chromosome segregation. mdpi.commdpi.com Ellipticine stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death.

A well-established mechanism of resistance to topoisomerase II inhibitors involves alterations in the enzyme itself. This can include:

Downregulation of Enzyme Expression: Cancer cells can develop resistance by reducing the cellular levels of topoisomerase II. In Chinese hamster lung cells made resistant to 9-OH-ellipticine, the amount of the topoisomerase II alpha isoform was found to be 4-5 times lower than in the sensitive parent cells. nih.gov

Mutation and Inactivation: The same resistant cell line also exhibited a complete loss of the topoisomerase II beta isoform due to a mutation that generated a stop codon, effectively abolishing its expression. nih.gov The loss of topoisomerase II beta activity was shown to be directly responsible, in part, for the resistance to various topoisomerase II inhibitors. nih.gov

Post-Translational Modifications: Changes in the phosphorylation state of topoisomerase II can also affect its activity and sensitivity to inhibitors, representing another layer of regulation that can contribute to a resistant phenotype. frontiersin.org

These changes reduce the number of available drug targets, thereby diminishing the efficacy of ellipticine and its derivatives. nih.gov

Intracellular Sequestration Mechanisms (e.g., Vacuolar-ATPase Mediated Trapping)

Another sophisticated mechanism by which cancer cells can resist ellipticine is through its sequestration into intracellular acidic vesicles, such as lysosomes. spandidos-publications.com This trapping prevents the drug from reaching its nuclear targets, namely DNA and topoisomerase II. spandidos-publications.com

This process is heavily dependent on the activity of the vacuolar-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments. spandidos-publications.com Ellipticine, which can exist in a protonated (charged) form in acidic environments, becomes trapped within these vesicles. spandidos-publications.com Studies in neuroblastoma cell lines have shown that ellipticine-resistant cells have higher expression levels of V-ATPase. spandidos-publications.com This leads to enhanced vacuolization and accumulation of ellipticine within these compartments, correlating with lower levels of ellipticine-induced DNA adducts and reduced cytotoxicity. spandidos-publications.com

Crucially, this resistance mechanism can be reversed. The use of V-ATPase inhibitors, such as bafilomycin A, or lysosomotropic agents like chloroquine, can disrupt the acidic environment of the vacuoles, prevent ellipticine sequestration, and resensitize resistant cells to the drug's effects. spandidos-publications.com

Table 2: V-ATPase Mediated Ellipticine Sequestration

Cellular Component Mechanism Consequence Reversal Strategy Reference
Vacuolar-ATPase (V-ATPase) Pumps protons into vesicles (e.g., lysosomes), creating an acidic environment. Upregulation in resistant cells enhances the trapping of protonated ellipticine. Inhibition with bafilomycin A or chloroquine. spandidos-publications.com

DNA Repair Pathway Upregulation

A major mechanism of ellipticine's cytotoxicity is the formation of covalent DNA adducts following its metabolic activation. nih.govnih.gov These adducts distort the DNA helix, interfere with DNA replication, and ultimately trigger cell death pathways. spandidos-publications.com Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug.

Cancer cells can acquire resistance by enhancing their DNA damage response (DDR) and upregulating specific DNA repair pathways. nih.govresearchgate.net While direct evidence linking specific DNA repair pathway upregulation to 7-hydroxyellipticine-mediated resistance is emerging, the principle is well-established for DNA-damaging agents. nih.gov Enhanced capacity for nucleotide excision repair (NER) or homologous recombination (HR), pathways known to repair bulky adducts and double-strand breaks, respectively, would be expected to increase tolerance to ellipticine. By efficiently removing the ellipticine-DNA adducts, cancer cells can prevent the accumulation of lethal DNA damage and continue to proliferate despite drug exposure. researchgate.net Therefore, targeting DNA repair pathways is being explored as a promising strategy to overcome resistance to this class of compounds. nih.gov

Role of Drug Metabolizing Enzymes in Resistance Phenotypes

The metabolism of ellipticine is a double-edged sword, capable of both detoxification and bioactivation, and plays a pivotal role in determining its anticancer efficacy and potential for resistance. nih.govmdpi.com This metabolic fate is largely controlled by cytochrome P450 (CYP) enzymes. nih.govscispace.com

Detoxification Pathways: The formation of this compound and 9-hydroxyellipticine is catalyzed predominantly by CYP1A1 and CYP1A2. nih.govnih.govscispace.com These hydroxylated metabolites are generally considered detoxification products, as they are more readily excreted. nih.govnih.gov Therefore, cancer cells that upregulate the expression or activity of CYP1A enzymes can shift the metabolic balance towards detoxification, reducing the intracellular concentration of the parent compound and its more toxic metabolites. This represents a significant mechanism of intrinsic or acquired resistance. scispace.com

Bioactivation Pathways: Conversely, the oxidation of ellipticine to 13-hydroxyellipticine and 12-hydroxyellipticine, primarily by CYP3A4, leads to reactive intermediates that form covalent adducts with DNA. nih.govnih.gov This bioactivation is crucial for the drug's cytotoxic effect. nih.govnih.gov

Thus, the specific profile of CYP enzymes expressed in a tumor can dictate its sensitivity to ellipticine. A high ratio of CYP1A1/2 to CYP3A4 activity would favor the formation of this compound, promoting a resistance phenotype. nih.govnih.gov

Table 3: Key Cytochrome P450 Enzymes in Ellipticine Metabolism

Enzyme Primary Metabolites Metabolic Outcome Implication for Resistance Reference
CYP1A1, CYP1A2 This compound, 9-Hydroxyellipticine Detoxification Upregulation can lead to increased drug inactivation and resistance. nih.govnih.govscispace.com

Exploration of Combination Therapy Strategies in Preclinical Research

Synergistic Interactions with Epigenetic Modifiers (e.g., Histone Deacetylase Inhibitors like Valproic Acid)

The combination of ellipticine (B1684216) with histone deacetylase (HDAC) inhibitors, such as valproic acid (VPA) and trichostatin A (TSA), has demonstrated synergistic cytotoxicity in preclinical models of human neuroblastoma. Pre-treatment of neuroblastoma cells with VPA or TSA was found to significantly increase the effectiveness of ellipticine. This enhanced effect is attributed to an increase in the formation of covalent ellipticine-derived DNA adducts within the cancer cells.

The underlying mechanism for this synergy involves the upregulation of specific enzymes responsible for the metabolic activation of ellipticine. Research has shown that VPA and TSA increase the expression levels of cytochrome P450 enzymes CYP1A1 and CYP3A4, as well as cytochrome b5, in neuroblastoma cells. These enzymes play a crucial role in converting ellipticine into its more reactive metabolites, which can then bind to DNA and induce damage. The increased enzymatic activity leads to a higher concentration of DNA adducts, amplifying the cytotoxic effect of the drug. This strategy effectively leverages epigenetic modulation to enhance the DNA-damaging potential of ellipticine.

Table 1: Mechanistic Synergy between Ellipticine and HDAC Inhibitors

ComponentRole in Combination TherapyOutcome
Ellipticine Primary DNA-damaging agent.Forms covalent adducts with DNA, leading to cytotoxicity.
Valproic Acid (VPA) / Trichostatin A (TSA) Epigenetic modifiers (HDAC inhibitors).Increase the expression of CYP1A1, CYP3A4, and cytochrome b5.
Combined Effect Increased metabolic activation of ellipticine.Enhanced formation of ellipticine-DNA adducts, leading to synergistic cytotoxicity in neuroblastoma cells.

Combination with Other DNA-Damaging Agents

The rationale for combining 7-hydroxyellipticine or its parent compound with other DNA-damaging agents stems from the potential to induce overwhelming DNA damage, thereby preventing cancer cells from effectively repairing the lesions and leading to apoptosis. While direct preclinical studies combining this compound with other DNA-damaging agents are not extensively detailed in the available literature, the principle is supported by research on ellipticine.

One key finding is that ellipticine can reactivate mutant p53, a tumor suppressor protein that is often non-functional in cancer cells. This reactivation can sensitize cancer cells to subsequent treatment with other DNA-damaging drugs. For instance, in mutant-p53 lymphoma cells, ellipticine-mediated reactivation of p53 has been shown to enhance the efficacy of doxorubicin, another potent DNA-damaging agent. nih.gov This suggests a sequential or combination approach where this compound could first restore a crucial cell death pathway, making the cancer cells more vulnerable to a second DNA-damaging insult. This strategy could be particularly effective in tumors with p53 mutations, a common feature in many cancers.

Genetic Intervention Approaches (e.g., CYP/Peroxidase Gene Transfer)

Genetic intervention strategies, specifically gene-directed enzyme prodrug therapy (GDEPT), represent an innovative approach to enhance the antitumor activity of compounds like ellipticine and its derivatives. nih.gov This strategy involves introducing genes encoding specific enzymes into tumor cells, which then activate a systemically administered, relatively non-toxic prodrug into a potent cytotoxic agent directly at the tumor site.

Ellipticine itself can be considered a prodrug that requires metabolic activation to exert its full DNA-damaging effects through the formation of covalent DNA adducts. nih.gov The enzymes primarily responsible for this activation are cytochromes P450 (CYPs) and peroxidases. nih.gov

The GDEPT approach for ellipticine would involve the transfer of genes for specific CYP enzymes, such as CYP3A4, or peroxidases into cancer cells. nih.gov These newly introduced enzymes would then efficiently metabolize ellipticine into its highly reactive hydroxy-metabolites (e.g., 13-hydroxyellipticine and 12-hydroxyellipticine), leading to a high concentration of the active, DNA-adduct-forming species within the tumor. nih.gov This localized activation is expected to significantly increase the anticancer efficacy of the drug while minimizing systemic toxicity. nih.govnih.gov This strategy holds the potential to overcome issues of insufficient drug activation in certain tumor types and to enhance the therapeutic index of ellipticine-based therapies. nih.gov

Table 2: Components of CYP/Peroxidase Gene-Directed Enzyme Prodrug Therapy (GDEPT) for Ellipticine

ComponentFunctionTherapeutic Goal
Gene Transfer Vector Delivers the gene for a specific activating enzyme (e.g., CYP3A4, peroxidase) to tumor cells.Achieve tumor-specific expression of the activating enzyme.
Ellipticine (Prodrug) Administered systemically in its less active form.Serve as the substrate for the tumor-localized enzyme.
Expressed CYP/Peroxidase Enzyme Catalyzes the conversion of ellipticine into its reactive, DNA-binding metabolites within the tumor cell.Localized bioactivation of the anticancer agent.
Resulting Cytotoxic Metabolites Form covalent adducts with DNA, leading to cancer cell death.Enhanced antitumor effect with reduced systemic toxicity.

Advanced Analytical and Spectroscopic Research Methodologies for 7 Hydroxyellipticine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantitative measurement of 7-hydroxyellipticine and its metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related compounds. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. semanticscholar.org This setup allows for the effective separation of ellipticine (B1684216) derivatives based on their hydrophobicity.

In a typical application, a C18 column is used with a gradient elution system. nih.gov For instance, the mobile phase might consist of a mixture of methanol (B129727) and water, with the proportions adjusted over the course of the analysis to achieve optimal separation. semanticscholar.org Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which allows for the monitoring of the elution of compounds by their characteristic absorbance of light. researchgate.netnih.gov For this compound and its metabolites, detection wavelengths are often set around 254 nm.

The purity of synthesized this compound can be confirmed to be greater than 99.5% using HPLC. researchgate.net In metabolic studies, HPLC has been used to identify this compound as a minor metabolite, constituting only 2–6% of the total metabolites in liver microsomes across different species. researchgate.net The retention time of this compound under specific HPLC conditions serves as a key identifier. For example, in one study, this compound was identified by co-chromatography with a synthetic standard. researchgate.net

Below is a table summarizing typical HPLC parameters used in the analysis of ellipticine derivatives.

ParameterTypical Value/Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm) semanticscholar.org
Mobile Phase Methanol:Water (gradient or isocratic) semanticscholar.org
Flow Rate 0.9 - 2 ml/min semanticscholar.org
Detection UV-Vis or PDA at ~254 nm semanticscholar.org
Injection Volume 10 µl semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). The application of UPLC-MS/MS (tandem mass spectrometry) provides a highly sensitive and specific method for the determination of compounds in biological fluids. nih.govnih.gov

For instance, a UPLC-MS/MS method developed for the analysis of 7-hydroxymitragynine (B600473) in rat plasma utilized an Acquity UPLC™ BEH C18 column (1.7 μm, 2.1 mm × 50 mm). nih.gov The short run time of 2.5 minutes highlights the efficiency of UPLC systems. nih.gov While specific UPLC applications for this compound are not as extensively detailed in the provided context, the principles are directly transferable and would offer enhanced analytical performance for its quantification and metabolite profiling. The advantages of UPLC make it an ideal platform for high-throughput screening and detailed pharmacokinetic studies of this compound. nih.govnih.gov

Mass Spectrometry for Metabolite Identification and Adduct Analysis (e.g., LC-MS, MS-SIM, ITMS)

Mass spectrometry (MS) is an indispensable tool for the identification of drug metabolites and the characterization of DNA adducts. ijpras.comnih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures followed by the precise mass determination of the individual components. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the elemental composition of metabolites, aiding in their structural elucidation. ijpras.comthermofisher.com

Tandem mass spectrometry (MS/MS or MSn) on instruments like ion traps (ITMS) is used to obtain detailed structural information through fragmentation analysis. ijpras.com This technique involves isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a fingerprint for the molecule, enabling the identification of metabolites even at low concentrations.

In the context of this compound, LC-MS would be employed to analyze samples from in vitro or in vivo metabolism studies. The mass spectrometer would detect the parent compound and any metabolites formed, such as glucuronides or sulfates. By comparing the mass spectra of the metabolites to that of the parent drug, the nature of the metabolic modification can be deduced. For DNA adduct analysis, MS techniques can identify the specific sites on DNA where this compound or its reactive metabolites have covalently bound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Drug-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including this compound and its metabolites. jchps.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms within the molecule. jchps.com

NMR is also utilized to study the interactions between drugs and their biological targets, such as DNA. By monitoring changes in the chemical shifts of the drug or the DNA upon binding, information about the binding mode and the specific atoms involved in the interaction can be obtained.

Circular Dichroism (CD) Spectroscopy for DNA Binding Conformations

Circular Dichroism (CD) spectroscopy is an optical technique that is highly sensitive to the conformational changes in chiral molecules, including DNA. mdpi.comnih.gov DNA has a characteristic CD spectrum that is dependent on its secondary structure (e.g., B-form, A-form, Z-form). mdpi.comresearchgate.net When a small molecule like this compound binds to DNA, it can induce conformational changes in the DNA structure, which are reflected as changes in the CD spectrum. mdpi.comnih.gov

This technique can provide insights into the binding mode of this compound to DNA. nih.gov For example, intercalation of the planar ellipticine ring system between the DNA base pairs would be expected to produce a distinct change in the CD spectrum compared to groove binding. By titrating DNA with this compound and monitoring the changes in the CD signal, the binding affinity can also be determined. nih.govresearchgate.net

Radiometric Assays (e.g., ³²P-Postlabeling) for DNA Adduct Quantification

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, which are formed when a chemical covalently binds to DNA. nih.govnih.gov This technique is capable of detecting extremely low levels of adducts, on the order of one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studying the genotoxicity of compounds like ellipticine and its derivatives. nih.govnih.gov

The procedure involves several key steps:

Enzymatic digestion of the DNA sample to individual nucleotides.

Enrichment of the adducted nucleotides.

Radiolabeling of the adducts by transferring a ³²P-phosphate group from [γ-³²P]ATP using T4 polynucleotide kinase.

Separation of the radiolabeled adducts by chromatographic techniques, such as thin-layer chromatography (TLC) or HPLC.

Detection and quantification of the adducts based on their radioactivity.

This assay has been successfully used to determine the formation of DNA adducts by the parent compound, ellipticine, in various rat tissues. researchgate.net The highest levels of adducts were found in the liver, followed by the spleen, lung, kidney, heart, and brain. researchgate.net The ³²P-postlabeling assay can also be used to identify the specific DNA adducts formed. For example, the predominant adduct formed by ellipticine in rat tissues was found to be identical to the deoxyguanosine adduct generated in vitro. researchgate.net This powerful technique is crucial for assessing the potential carcinogenicity of this compound and understanding its mechanism of action.

Molecular Modeling and Computational Chemistry for Binding Predictions (e.g., Docking Studies)

Molecular modeling and computational chemistry have become indispensable tools in drug discovery and development, offering insights into the molecular interactions between a ligand, such as this compound, and its biological targets. These in silico methods, particularly molecular docking, predict the preferred orientation and binding affinity of a molecule when it interacts with a protein or nucleic acid. This predictive power allows researchers to understand mechanisms of action, rationalize structure-activity relationships, and design novel, more potent derivatives.

Computational approaches simulate the binding process at an atomic level, calculating the binding free energy to estimate the stability of the ligand-target complex. nih.govuark.edu Methodologies like molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MM/PBSA and MM/GBSA) are employed to achieve these predictions. nih.govmdpi.comresearchgate.net Docking algorithms place the ligand into the binding site of a target protein in various conformations and score them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.govmdpi.com

In the context of this compound and related compounds, these studies primarily focus on elucidating their interactions with key cancer-related targets. While the parent compound, ellipticine, is a known DNA intercalator and inhibitor of topoisomerase II, computational studies help to clarify how hydroxyl modifications, as in this compound, affect target binding. preprints.orgmdpi.comnih.gov

One significant application of these computational methods has been to study the interaction between ellipticine derivatives and Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells and resistance to therapy. A molecular docking study analyzed the binding of this compound to a model of the human ALDH1A1 protein. The study revealed that this compound, along with other metabolites, binds effectively within the active site of the enzyme, indicating its potential as an inhibitor. researchgate.net

The docking analysis demonstrated that this compound forms specific interactions with key amino acid residues in the ALDH1A1 active site. These interactions are crucial for the stability of the protein-ligand complex. The study reported negative binding energies, which suggest a favorable binding process. researchgate.net Key interactions involved amino acids such as Asn-117, Asn-121, Glu-249, Cys-302, and Gln-350, highlighting the vital role of these residues in ligand binding. researchgate.net

The data from such docking studies are critical for understanding the inhibitory potential of this compound and guiding the rational design of new derivatives with improved affinity and selectivity for therapeutic targets like ALDH1A1.

Table 9.6-1: Molecular Docking Results of this compound with ALDH1A1

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Amino Acid Residues
This compoundAldehyde Dehydrogenase 1A1 (ALDH1A1)Negative (Favorable)Asn-117, Asn-121, Glu-249, Cys-302, Gln-350
Data sourced from a molecular docking analysis of ellipticine and its metabolic derivatives with a human ALDH1A1 model. researchgate.net

Q & A

Q. How to balance in vitro microsomal assays with cell-based models for studying this compound bioactivation?

  • Methodological Answer : Combine microsomal stability assays (T1/2, CLint) with cytotoxicity screens in CYP-expressing cell lines (e.g., HepG2-CYP3A4). Use siRNA knockdowns to confirm CYP-specific effects. For translational relevance, validate findings in 3D organoid models or ex vivo tumor tissues .

Guidelines for Data Presentation & Reproducibility

  • Raw Data : Include chromatograms, kinetic plots, and statistical outputs as supplementary files. Label axes with units and error bars (SEM/SD) .
  • References : Cite primary sources for enzymatic protocols and analytical standards. Avoid non-peer-reviewed platforms (e.g., BenchChem) .
  • Ethical Reporting : Disclose batch-to-batch variability in reagents and negative results to aid meta-analyses .

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